Ezh2-IN-7 -

Ezh2-IN-7

Catalog Number: EVT-12540881
CAS Number:
Molecular Formula: C31H39N5O3S
Molecular Weight: 563.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ezh2-IN-7 is a selective small molecule inhibitor targeting the enhancer of zeste homolog 2, a key histone methyltransferase involved in epigenetic regulation. Ezh2-IN-7 has garnered attention due to its potential therapeutic applications in various cancers, particularly those associated with mutations in the Ezh2 gene. These mutations are frequently observed in non-Hodgkin lymphoma and other malignancies, leading to aberrant gene silencing and tumor progression.

Source and Classification

Ezh2-IN-7 is classified as a histone methyltransferase inhibitor, specifically targeting the catalytic activity of Ezh2 within the polycomb repressive complex 2. It is part of a broader class of compounds developed to inhibit Ezh2's enzymatic function, which is crucial for its role in chromatin remodeling and transcriptional repression . The compound has been synthesized through various chemical methodologies aimed at enhancing its potency and selectivity against Ezh2.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ezh2-IN-7 involves several steps, typically starting from readily available organic precursors. The design process incorporates structure-activity relationship (SAR) studies to optimize the compound's efficacy and selectivity. Techniques such as:

  • Ligand-based design: Utilizing known inhibitors as templates to guide the development of new analogs.
  • Physicochemical property optimization: Ensuring that the compound possesses favorable solubility and stability characteristics for oral bioavailability .

The synthetic route may include reactions such as amide bond formation, cyclization, and functional group modifications to achieve the desired structure. For instance, lactam derivatives have been explored for their enhanced metabolic stability and inhibitory activity against Ezh2 .

Molecular Structure Analysis

Structure and Data

Ezh2-IN-7's molecular structure features a core scaffold that interacts with the active site of Ezh2. The compound typically includes:

  • A pyridone moiety: Essential for binding within the catalytic pocket of Ezh2.
  • Functional groups that enhance solubility and binding affinity.

The precise three-dimensional conformation is critical for its inhibitory action, as it determines how effectively the compound can occupy the active site of the enzyme . Crystallographic studies may provide insights into the binding interactions between Ezh2-IN-7 and its target.

Chemical Reactions Analysis

Reactions and Technical Details

Ezh2-IN-7 primarily functions through competitive inhibition, where it binds to the active site of Ezh2, preventing substrate access. This mechanism alters the normal methylation process of histone H3 at lysine 27, leading to decreased levels of trimethylated H3K27, a marker associated with gene silencing .

The compound's efficacy can be evaluated through various biochemical assays:

  • Cell proliferation assays: Assessing the impact on cancer cell growth.
  • Western blotting: Measuring changes in histone methylation status post-treatment.

These methods help elucidate the compound's effectiveness in modulating Ezh2 activity within cellular contexts.

Mechanism of Action

Process and Data

The mechanism by which Ezh2-IN-7 exerts its effects involves direct competition with S-adenosyl-L-methionine, the natural cofactor required for methyl transfer by Ezh2. By occupying the active site, Ezh2-IN-7 inhibits the enzyme's ability to catalyze methylation reactions on histones:

  1. Binding: The compound binds to the catalytic pocket of Ezh2.
  2. Inhibition: This prevents S-adenosyl-L-methionine from accessing its binding site.
  3. Result: Reduced levels of H3K27 trimethylation lead to transcriptional activation of previously silenced genes associated with tumor suppression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ezh2-IN-7 exhibits several key physical and chemical properties:

  • Molecular Weight: Typically around 300–500 g/mol, depending on specific substitutions.
  • Solubility: Designed to be soluble in common organic solvents; aqueous solubility is optimized for biological assays.
  • Stability: Enhanced metabolic stability compared to earlier inhibitors due to structural modifications that resist enzymatic degradation.

These properties are critical for ensuring bioavailability and effective delivery in therapeutic contexts.

Applications

Scientific Uses

Ezh2-IN-7 has significant potential in cancer research and therapy due to its ability to selectively inhibit Ezh2 activity. Its applications include:

  • Cancer treatment: Particularly in hematological malignancies where Ezh2 mutations are prevalent.
  • Research tool: Used in studies investigating epigenetic regulation mechanisms and gene expression profiles influenced by histone modifications.

Ongoing clinical trials are evaluating its safety and efficacy in patients with specific genetic profiles related to Ezh2 dysfunction .

Properties

Product Name

Ezh2-IN-7

IUPAC Name

N-[dideuterio-(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1-[(1R)-1-(4-methoxycyclohexyl)ethyl]-2-methyl-5-(1-methylpyrazol-4-yl)indole-3-carboxamide

Molecular Formula

C31H39N5O3S

Molecular Weight

563.8 g/mol

InChI

InChI=1S/C31H39N5O3S/c1-18-13-28(40-6)26(30(37)34-18)16-32-31(38)29-20(3)36(19(2)21-7-10-24(39-5)11-8-21)27-12-9-22(14-25(27)29)23-15-33-35(4)17-23/h9,12-15,17,19,21,24H,7-8,10-11,16H2,1-6H3,(H,32,38)(H,34,37)/t19-,21?,24?/m1/s1/i16D2

InChI Key

PQUSFWLSUSLFIZ-KWNQWHDASA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=C2C=C(C=C3)C4=CN(N=C4)C)C(C)C5CCC(CC5)OC)C)SC

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(NC1=O)C)SC)NC(=O)C2=C(N(C3=C2C=C(C=C3)C4=CN(N=C4)C)[C@H](C)C5CCC(CC5)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.